N-Bromosaccharin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Transformations

Scientific Field: Organic Chemistry

Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts for a wide variety of organic transformations.

Methods of Application: The specific methods of application can vary depending on the type of reaction.

Oxidative Regeneration of Carbonyl Compounds from Oximes

Application Summary: N-Bromosaccharin has been used as a selective and efficient oxidative reagent for the regeneration of carbonyl compounds from oximes.

Methods of Application: The specific methods of application can vary, but the general approach involves using N-Bromosaccharin as an oxidative reagent in the reaction.

Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively regenerate carbonyl compounds from oximes, converting them into aldehydes and ketones with high yield.

Oxidation of Thiols to Disulfides

Application Summary: N-Bromosaccharin has been used for the chemoselective oxidation of thiols to their corresponding disulfides.

Methods of Application: The oxidation is carried out in dichloromethane under microwave irradiation conditions.

Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to oxidize thiols to give disulfides in a very short time and with high yields.

Bromination of Anilines and Phenols

Application Summary: N-Bromosaccharin has been used as a heterogeneous recyclable catalyst for the bromination of anilines and phenols.

Methods of Application: The bromination is carried out with tungstophosphoric acid (H3PW12O40).

Results or Outcomes: This procedure has been found to be effective due to its environmental compatibility, greater selectivity, reusability, non-toxicity, and ease of isolation.

Biginelli Reaction

Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts in the Biginelli reaction.

Methods of Application: The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction.

Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Biginelli reaction, leading to the formation of dihydropyrimidinones with high yield.

Paal–Knorr Pyrrole Synthesis

Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts in the Paal–Knorr pyrrole synthesis.

Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Paal–Knorr pyrrole synthesis, leading to the formation of pyrroles with high yield.

N-Bromosaccharin is a chemical compound derived from saccharin, a widely used artificial sweetener. It is characterized by the presence of a bromine atom attached to the nitrogen atom of the saccharin structure, which enhances its reactivity and utility as a reagent in organic chemistry. The molecular formula of N-bromosaccharin is CHBrNOS, and it is often represented as a white to off-white crystalline powder. This compound has gained attention due to its effectiveness in various

In the oxidation of oximes, N-bromosaccharin acts as a source of electrophilic bromine (Br+). The Br+ attacks the oxygen atom of the oxime, leading to the cleavage of the C-N bond and the formation of an aldehyde or ketone. The remaining fragment of N-bromosaccharin combines with a proton (H+) to form sulfamide (NHSO2) [].

N-Bromosaccharin serves as an efficient brominating agent in several organic reactions. Some notable reactions include:

- Bromination of Aromatic Compounds: N-Bromosaccharin can brominate anilines and phenols under mild conditions, yielding high regioselectivity and excellent yields. This method has been shown to be more effective than traditional reagents like N-bromosuccinimide (NBS) due to its selective nature and ease of use .

- Oxidative Cleavage: It is also used for the oxidative cleavage of oximes to produce aldehydes and ketones, particularly under microwave irradiation. This reaction is characterized by short reaction times and high yields without over-oxidation .

- Oxidation of Thiols: N-Bromosaccharin has been utilized for the oxidation of thiols to disulfides, demonstrating chemoselectivity and operational simplicity .

The synthesis of N-bromosaccharin can be accomplished through several methods:

- Bromination of Sodium Saccharin: The most common method involves the bromination of sodium saccharin using bromine or other brominating agents. This process is straightforward and yields N-bromosaccharin efficiently .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while simplifying the synthesis process .

- Green Chemistry Approaches: There are environmentally friendly protocols for synthesizing N-bromosaccharin that minimize waste and utilize safer reagents .

N-Bromosaccharin finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for bromination reactions, particularly where selectivity is crucial.

- Catalysis: The compound acts as a catalyst in several reactions, improving reaction rates and product yields while maintaining mild conditions .

- Research: Its unique properties make it a valuable tool in research settings, particularly in studies involving electrophilic reactions.

Research on interaction studies involving N-bromosaccharin focuses on its reactivity with different substrates. For instance, studies have demonstrated its ability to selectively cleave epoxides into vicinal bromohydrins when used alongside phosphines . Furthermore, its interactions with various organic compounds reveal insights into its mechanism as an electrophilic reagent.

Several compounds share structural similarities with N-bromosaccharin but differ in their reactivity or applications. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| N-Bromosuccinimide | Yes | More commonly used for general bromination; less selective than N-bromosaccharin. |

| Brominated Saccharins | Yes | Varying degrees of bromination; often less reactive than N-bromosaccharin. |

| 1-Bromo-2-naphthol | Yes | Primarily used for specific aromatic substitutions; different reactivity profile. |

| 2-Bromoaniline | Yes | Used mainly in amine chemistry; does not possess the same oxidative capabilities. |

N-Bromosaccharin stands out due to its dual functionality as both a brominating agent and an oxidizing reagent, making it particularly versatile compared to other similar compounds.

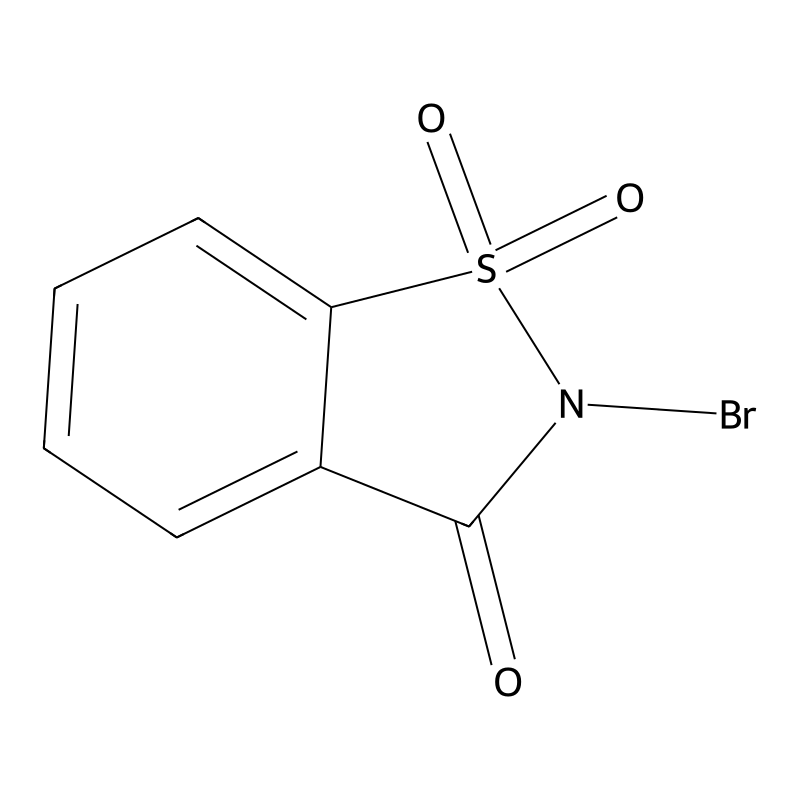

N-Bromosaccharin possesses the molecular formula C₇H₄BrNO₃S with a molecular weight of 262.08 grams per mole. The compound's systematic chemical name is 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, reflecting its structural relationship to saccharin through the incorporation of a bromine atom at the nitrogen position. The molecular structure features a benzisothiazole ring system with sulfonyl dioxide groups and a bromine substituent, creating a stable yet reactive halogenating agent.

The compound's Chemical Abstracts Service registry number is 35812-01-2, which serves as its unique identifier in chemical databases. Alternative nomenclature includes 2-bromo-1,1-dioxo-1,2-benzothiazol-3-one and N-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, demonstrating the various systematic naming conventions applied to this heterocyclic compound. The molecular geometry exhibits the characteristic planar benzene ring fused to the isothiazole moiety, with the bromine atom positioned to facilitate electrophilic transfer reactions.

Structural Analysis and Spectroscopic Properties

The three-dimensional molecular conformation of N-Bromosaccharin reveals significant structural features that contribute to its chemical behavior. Crystallographic studies have identified specific structural parameters, including bond lengths and angles that define the compound's spatial arrangement. The presence of the sulfonyl dioxide groups creates electron-withdrawing effects that stabilize the nitrogen-bromine bond while maintaining sufficient reactivity for bromination reactions.

Spectroscopic characterization through nuclear magnetic resonance confirms the structural integrity of N-Bromosaccharin, with characteristic chemical shifts corresponding to the aromatic protons and the unique chemical environment created by the brominated nitrogen center. The compound's infrared spectroscopic signature displays distinctive absorption bands corresponding to the sulfonyl stretching vibrations and the carbonyl group within the lactam ring structure.

Molecular Formula and Weight

N-Bromosaccharin is characterized by the molecular formula C7H4BrNO3S with a molecular weight of 262.08 g/mol [1] [2]. The compound consists of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that determines its chemical properties and reactivity patterns [3]. The presence of the bromine atom attached to the nitrogen creates a distinctive structural feature that is central to its function as a brominating agent [4].

Structural Representation

The structure of N-Bromosaccharin features a benzene ring fused to a five-membered heterocyclic ring containing nitrogen and sulfur atoms [1]. The nitrogen atom is bonded to a bromine atom, while the sulfur atom is part of a sulfonyl group with two oxygen atoms [2]. The carbonyl group is positioned adjacent to the nitrogen atom, completing the characteristic structure of this compound [3]. This arrangement creates a molecule with specific electronic properties that influence its reactivity in various chemical reactions [4].

Bond Characteristics

The N-Br bond in N-Bromosaccharin exhibits significant polarity due to the electronegativity difference between nitrogen and bromine atoms [5]. This bond is relatively weak compared to other covalent bonds in the molecule, making it susceptible to homolytic or heterolytic cleavage under appropriate conditions [6]. The sulfonyl group (SO2) attached to the nitrogen atom withdraws electron density, further polarizing the N-Br bond and enhancing the electrophilic character of the bromine atom [7]. These electronic effects contribute to the compound's effectiveness as a brominating agent in organic synthesis [8].

Physical Properties

Physical State and Appearance

N-Bromosaccharin exists as a white to off-white crystalline solid at room temperature [7] [12]. The compound has a well-defined crystalline structure that contributes to its stability under appropriate storage conditions [9]. Its appearance is characterized by a crystalline powder or small crystals that can be easily handled in laboratory settings [10].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant